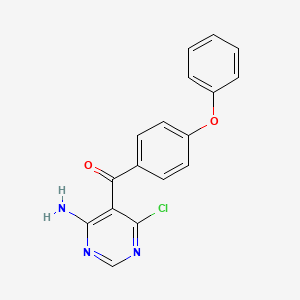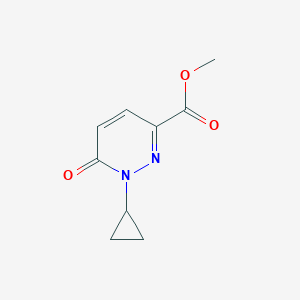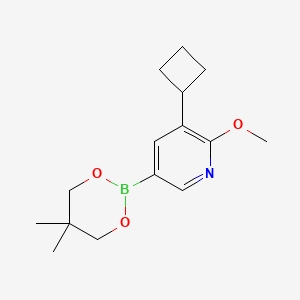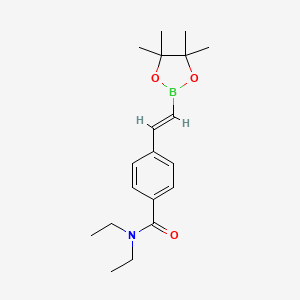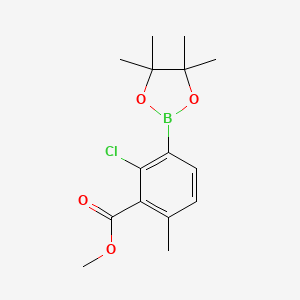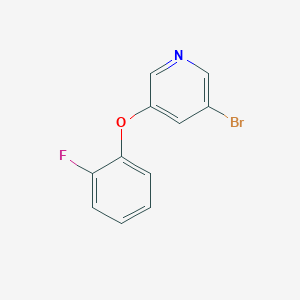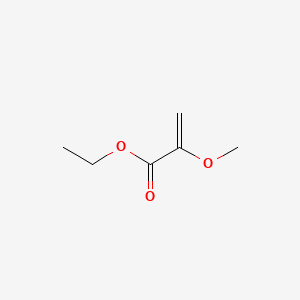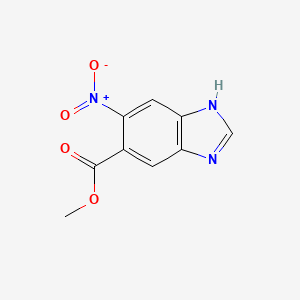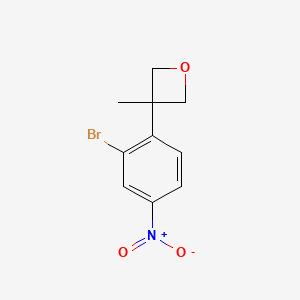
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane is a chemical compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a methyloxetane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)-3-methyloxetane typically involves the reaction of 2-bromo-4-nitrophenol with appropriate reagents to introduce the methyloxetane moiety. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol group, followed by the addition of an oxetane derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of azide or nitrile derivatives.
Reduction: Formation of 3-(2-Amino-4-nitrophenyl)-3-methyloxetane.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-3-methyloxetane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine atom can participate in halogen bonding .
相似化合物的比较
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro substituents but lacks the methyloxetane ring.
4-Bromo-2-nitrophenol: Similar structure but with different positioning of the substituents.
2-Bromo-4-nitroaniline: Contains an amino group instead of the methyloxetane ring.
Uniqueness
3-(2-Bromo-4-nitrophenyl)-3-methyloxetane is unique due to the presence of the methyloxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
属性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
3-(2-bromo-4-nitrophenyl)-3-methyloxetane |
InChI |
InChI=1S/C10H10BrNO3/c1-10(5-15-6-10)8-3-2-7(12(13)14)4-9(8)11/h2-4H,5-6H2,1H3 |
InChI 键 |
LUJZUMFGDCTSQD-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
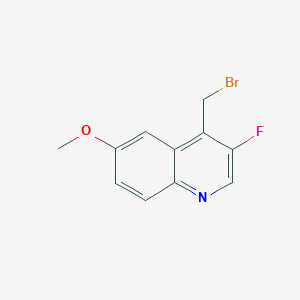
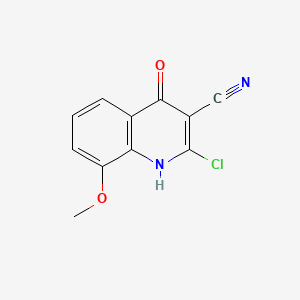
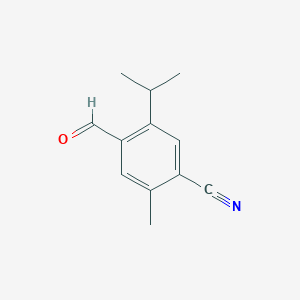
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
